6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide
Description
6-Chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is a synthetic chromene derivative featuring a sulfamoylphenethyl group and a chloro substituent at the 6-position of the chromene core. Chromene-based sulfonamides are widely studied for their inhibitory activity against carbonic anhydrases (CAs), enzymes implicated in diseases such as glaucoma and cancer . The 6-chloro substituent and phenethyl linker distinguish it from related compounds, likely influencing its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C18H15ClN2O5S |
|---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]chromene-2-carboxamide |
InChI |
InChI=1S/C18H15ClN2O5S/c19-12-3-6-16-14(9-12)15(22)10-17(26-16)18(23)21-8-7-11-1-4-13(5-2-11)27(20,24)25/h1-6,9-10H,7-8H2,(H,21,23)(H2,20,24,25) |
InChI Key |
BAGPJBRAHXPSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation
The chromene scaffold is synthesized via cyclocondensation of 6-chloro-2-hydroxyacetophenone with diethyl oxalate under microwave irradiation. Sodium methoxide catalyzes this reaction, achieving cyclization within 15–20 minutes at 120°C. This method produces 4-oxo-4H-chromene-2-carboxylic acid intermediates with 93–97% yield, significantly outperforming conventional thermal methods (60–70% yield over 6 hours). The chlorine substituent at C6 is introduced either by using pre-chlorinated acetophenone precursors or via post-cyclization electrophilic substitution, though the latter often results in regioisomeric impurities.
Knoevenagel Condensation for Functionalized Intermediates
Alternative routes employ Knoevenagel condensation between 6-chloro-2-hydroxybenzaldehyde and ethyl cyanoacetate. Triphenylphosphine (20 mol%) catalyzes this reaction at 75–80°C, forming 2-cyano-3-(6-chloro-4-oxo-4H-chromen-2-yl)acrylate intermediates. These intermediates serve as versatile precursors for further functionalization, though competing side reactions necessitate careful pH control (pH 8–9) to prevent decarboxylation.
Amidation Strategies for Sulfonamide Integration
Acyl Chloride-Mediated Coupling
The carboxylic acid intermediate is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C. Subsequent reaction with 2-(4-sulfamoylphenyl)ethylamine in the presence of triethylamine yields the target carboxamide. This method achieves 74–82% yields but requires rigorous exclusion of moisture to prevent hydrolysis.
Mechanochemical Amidation
Recent protocols utilize solvent-free grinding of 4-oxo-4H-chromene-2-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine and N,N′-diisopropylcarbodiimide (DIC). This approach reduces reaction times from 12 hours to 45 minutes, with yields exceeding 90%. Mechanochemical activation enhances molecular collisions, particularly beneficial for sterically hindered amines.
Optimization of Critical Reaction Parameters
Table 1: Comparative Analysis of Amidation Methods
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonamide solubility but risk decarboxylation at elevated temperatures. Dichloromethane balances substrate solubility and reaction stability, though its low boiling point (40°C) limits high-temperature applications. Mechanochemical methods circumvent solvent-related issues entirely, enabling reactions at ambient conditions.
Temperature and Time Dependencies
Microwave irradiation accelerates chromene formation by reducing activation energy, achieving near-quantitative yields in 15 minutes. Prolonged heating (>30 minutes) promotes decomposition, evidenced by HPLC-UV analysis showing 8–12% impurity formation.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via gradient recrystallization using ethanol/water (3:1 v/v). This removes unreacted sulfonamide precursors and regioisomeric byproducts, with recovery rates of 85–90%. Alternative methods employ silica gel chromatography (ethyl acetate/hexane, 1:1), though this increases processing time by 3–4 hours.
Table 2: Key Spectroscopic Data
Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 433.05 [M+H]⁺, consistent with the molecular formula C₁₉H₁₆ClN₂O₅S.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromene derivatives .
Scientific Research Applications
6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Chromene-2-carboxamide Derivatives
Key Observations :
- Chromene Core Modifications: The target compound’s 4-oxo and 6-chloro groups contrast with analogs like 5a (unsubstituted) and 5b (6-methyl).
- Linker Flexibility : The phenethyl group (-CH₂CH₂-) in the target compound introduces greater conformational flexibility compared to direct phenyl linkages in 5a or pyrazine-based linkers in USP Glipizide Related Compound B .
- Heterocyclic Variations : Compounds like 6-chloro-N-[4-(3,4-dimethylisoxazol-5-ylsulfamoyl)phenyl]-7-methyl-4-oxochromene-2-carboxamide () incorporate additional heterocycles (isoxazole), broadening structural diversity for targeted inhibition .
Key Observations :
- Amide Coupling : High-yield synthesis (93%) of 5a () suggests that similar methods (e.g., using N-methylimidazole) could be applicable for the target compound.
- Cyclization Efficiency : Lower yields (59%) for compound 12 () highlight challenges in chromene ring formation, which may vary with substituents like chloro groups.
Physicochemical Properties
Table 3: Melting Points and Solubility Trends
Key Observations :
- Chloro Substituent Impact : The 6-chloro group in the target compound may increase melting point compared to 5a but reduce aqueous solubility due to hydrophobicity.
Biological Activity
The compound 6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide (CAS Number: 880784-84-9) is a derivative of chromene that has garnered attention for its potential biological activities, particularly in the context of carbonic anhydrase inhibition and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H15ClN2O5S
- Molecular Weight : 406.84 g/mol
- SMILES Notation : Clc1ccc2c(c1)c(=O)cc(o2)C(=O)NCCc1ccc(cc1)S(=O)(=O)N
Carbonic Anhydrase Inhibition
Recent studies have highlighted the compound's inhibitory effects on various isoforms of carbonic anhydrases (CAs), particularly hCA I and hCA II. The structure-activity relationship (SAR) indicates that modifications to the chromene moiety significantly influence inhibitory potency.
Key Findings:
- Compounds derived from 4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide exhibited stronger inhibition against hCA I compared to their sulfamoylphenyl counterparts .
- The presence of methyl groups at positions 7 and 8 on the chromene ring enhances CA inhibitory activity. For instance, derivatives with a methyl group at position 7 showed improved activity against hCA II, with Ki values reaching as low as 9.3 nM, outperforming reference drugs like acetazolamide (AAZ) .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The results indicate significant cytotoxicity and selectivity towards cancer cells.
Case Study:
A study reported that derivatives of the compound exhibited IC50 values ranging from 1.52 to 6.31 µM against breast cancer cell lines, demonstrating a selectivity index (SI) of up to 17.5 times compared to normal breast cells . Notably, specific derivatives induced apoptosis in MDA-MB-231 cells, increasing annexin V-FITC positivity significantly compared to controls .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications affect biological activity:
| Compound | Ki (nM) | Activity | Notes |
|---|---|---|---|
| 6f | 9.3 | hCA II | Most active against hCA II |
| 6d | 16.6 | Comparable to AAZ | Removal of methyl group decreased activity |
| 5a | 16.6 | hCA IX | Highest selectivity index (SI = 31.67) |
| 5f | 19.5 | hCA IX | Enhanced activity with CH2CH2 linker |
Mechanistic Insights
The mechanism by which these compounds exert their biological effects involves competitive inhibition of carbonic anhydrases, which play a crucial role in regulating pH and fluid balance in tissues. By inhibiting these enzymes, the compounds can disrupt tumor growth and metastasis.
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide?
Answer:
The synthesis involves two key steps: (1) constructing the chromene core and (2) introducing the sulfamoylphenyl ethyl group.
- Chromene Core Formation : Start with 4-hydroxy-2-oxo-2H-chromene derivatives. For halogenation at the 6-position, use chlorinating agents (e.g., POCl₃) under reflux conditions .
- Carboxamide Coupling : React the chromene-2-carboxylic acid intermediate with 2-(4-sulfamoylphenyl)ethylamine using coupling agents like EDC/HOBt in DCM. Purify via silica gel column chromatography (n-hexane/ethyl acetate, 8:2) .
- Validation : Confirm yield (typically 46–94% for analogous compounds) and purity via HPLC and elemental analysis .
Basic: Which spectroscopic techniques are critical for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy : Record ¹H and ¹³C NMR in DMSO-d₆. Key signals include:
- IR Spectroscopy : Look for C=O stretches (~1680 cm⁻¹ for the chromene-4-one and ~1650 cm⁻¹ for the carboxamide) and sulfonamide S=O stretches (~1150 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) with HRMS .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?
Answer:
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction. Use SHELXL for refinement, ensuring R-factor < 0.05 .
- Dynamic NMR : Investigate conformational equilibria (e.g., rotamers) causing split signals by varying temperature .
Advanced: What experimental design considerations are critical for evaluating this compound’s enzyme inhibition potential?
Answer:
- Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, COX-2) based on structural analogs .
- Assay Design :
- Use fluorescence-based assays (e.g., ANS displacement for ligand binding).
- Validate with IC₅₀ measurements and Lineweaver-Burk plots for mechanism (competitive/non-competitive) .
- Control Compounds : Include known inhibitors (e.g., acetazolamide) to benchmark activity .
Advanced: How can X-ray crystallography challenges be addressed for this compound?
Answer:
- Crystallization : Screen solvents (DMSO/water mixtures) and use vapor diffusion. Additives (e.g., PEG 4000) improve crystal quality .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Process with SHELXT for phase solution .
- Refinement : Apply anisotropic displacement parameters and validate with R-free values. Address disorder in the sulfamoyl group via PART instructions in SHELXL .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Answer:
- Modifications : Vary substituents at the 6-chloro (e.g., Br, CF₃) and sulfamoylphenyl groups (e.g., methyl, methoxy).
- Assays : Test analogs against cancer cell lines (MTT assay) and microbial strains (MIC determination) .
- Computational Tools : Perform docking (AutoDock Vina) to predict binding modes with target proteins (e.g., Bcl-2 for apoptosis) .
Basic: What purification strategies are effective for this compound?
Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal yield and purity .
Advanced: How can researchers assess metabolic stability in preclinical studies?
Answer:
- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes .
- Metabolite ID : Perform MS/MS fragmentation to identify oxidation (e.g., hydroxylation at chromene C-5) or sulfamoyl cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
